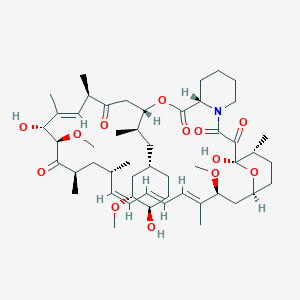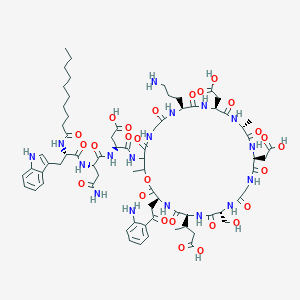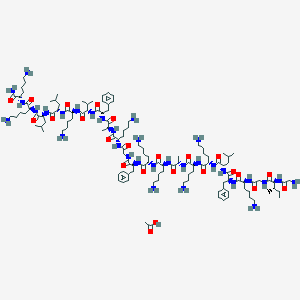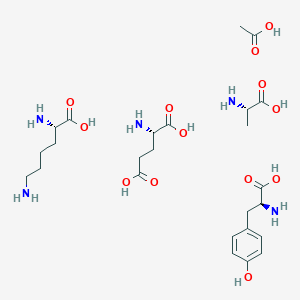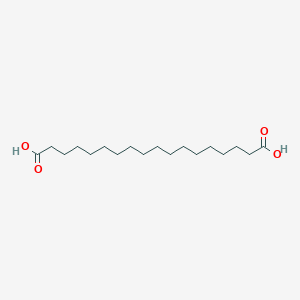
Octadecanedioic acid
Übersicht
Beschreibung
Synthesis Analysis
ODDA can be synthesized through various methods. One method involves carrying out a double decomposition reaction on a compound under the condition of a Grubbs catalyst to generate an unsaturated acid compound . Another method involves dissolving dimethyl octadecanedioate in methanol, adding sodium hydroxide aqueous solution, heating to 50°C under stirring for hydrolysis reaction . The reaction system is then cooled to room temperature, and the pH value is adjusted to be within the range of 2-3 by hydrochloric acid .Molecular Structure Analysis
The molecular structure of ODDA consists of 18 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) .Chemical Reactions Analysis
ODDA is used in the synthesis of nylon, polyamide, and adhesives due to its high effectiveness . It is also used in the manufacture of engineering polymers such as polyphenylene oxide, polyphenylene ethers, polyetherimides, polyurethanes, polycarbonates, epoxy, latent curing epoxies, and powder coatings .Physical And Chemical Properties Analysis
ODDA is a white to pale yellow solid . It is slightly soluble in water and soluble in ethyl ether . It has a density of 1.0±0.1 g/cm3, a boiling point of 480.9±18.0 °C at 760 mmHg, and a flash point of 258.8±17.7 °C .Wissenschaftliche Forschungsanwendungen
Biotechnology
Application : Octadecanedioic acid is used in the production of long-chain α,ω-dicarboxylic acids (DCA) using Candida guilliermondii as a biocatalyst .
Method : Metabolic pathway engineering is performed to prevent DCA consumption during β-oxidation and to increase its production via the ω-oxidation pathway . This involves the disruption of β-oxidation pathway genes and overexpression of cytochrome P450 hydroxylase complex genes .
Results : The research showed that C. guilliermondii is a promising biocatalyst for DCA production, but further insight into its fatty acid metabolism is necessary .
Pharmaceutical Chemistry
Field : Pharmaceutical Chemistry
Application : Octadecanedioic acid is used in the synthesis of 1,18-Octadecanedioic acid-Paclitaxel (ODDA-PTX), a promising paclitaxel prodrug with high efficacy and low toxicity .
Method : The synthesis involves the mono-allyl protection of octadecanedioic acid (ODDA) and the Pd-catalyzed removal of the allyl ester after coupling with paclitaxel .
Results : The new strategy affords the ODDA-PTX product with much higher purity, avoids chromatographic purifications, and can be practically scaled-up for the industrial production of ODDA-PTX .
Cosmetics
Application : Octadecanedioic acid is used in skincare products for skin toning, dandruff reduction, and deodorancy .
Method : The specific methods of application or experimental procedures in cosmetics are not detailed in the source .
Results : The results or outcomes obtained in cosmetics are not quantitatively detailed in the source .
Polyester Polyols Production
Application : Octadecanedioic acid is widely used in the production of polyester polyols .
Method : The specific methods of application or experimental procedures in polyester polyols production are not detailed in the source .
Results : The results or outcomes obtained in polyester polyols production are not quantitatively detailed in the source .
Powder Coatings
Application : Octadecanedioic acid is used in the production of powder coatings .
Method : The specific methods of application or experimental procedures in powder coatings are not detailed in the source .
Results : The results or outcomes obtained in powder coatings are not quantitatively detailed in the source .
Lubricating Oils
Field : Mechanical Engineering
Application : Octadecanedioic acid is used in the production of lubricating oils .
Method : The specific methods of application or experimental procedures in lubricating oils are not detailed in the source .
Results : The results or outcomes obtained in lubricating oils are not quantitatively detailed in the source .
Coatings, Adhesives, Sealants, and Elastomers (CASE)
Application : Octadecanedioic acid is used in the production of coatings, adhesives, sealants, and elastomers (CASE) .
Method : The specific methods of application or experimental procedures in CASE are not detailed in the source .
Results : The results or outcomes obtained in CASE are not quantitatively detailed in the source .
Biofermentation
Application : Octadecenedioic acid, a new nature-derived ingredient made via biofermentation from oleic acid, has demonstrated efficacy in a variety of applications .
Method : The specific methods of application or experimental procedures in biofermentation are not detailed in the source .
Results : The results or outcomes obtained in biofermentation are not quantitatively detailed in the source .
Polyester Polyols
Application : Octadecanedioic acid is widely used in the production of polyester polyols .
Method : The specific methods of application or experimental procedures in polyester polyols production are not detailed in the source .
Results : The results or outcomes obtained in polyester polyols production are not quantitatively detailed in the source .
Safety And Hazards
ODDA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used when handling ODDA .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
octadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOQKFENDDGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074331 | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Octadecanedioic acid | |
CAS RN |
871-70-5 | |
| Record name | Octadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane-1,18-dioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECANE-1,18-DIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

